

Application Notes: In Vivo Imaging of TFEB

Localization and Dynamics

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Compound of Interest

Compound Name: Teggag

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Introduction

Transcription Factor EB (TFEB) is a master regulator of cellular and organismal homeostasis, orchestrating the expression of genes involved in lysosomal biogenesis, autophagy, and lipid metabolism.[1][2][3] The activity of TFEB is tightly controlled by its subcellular localization.[3] Under normal, nutrient-rich conditions, TFEB is phosphorylated by kinases such as mTORC1 and ERK2, leading to its retention in the cytoplasm in an inactive state.[1][4][5] In response to various stimuli, including starvation, lysosomal stress, or oxidative stress, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[6][7][8] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, activating a transcriptional program to restore cellular homeostasis.[9][10]

Given this critical relationship between localization and function, visualizing and quantifying the dynamic movement of TFEB in a living organism (in vivo) is paramount. In vivo imaging provides invaluable insights into how TFEB responds to physiological and pathological cues in the context of a whole organism, which is often missed by in vitro cell culture models. These studies are crucial for understanding the role of TFEB in various diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer, and for the development of therapeutic strategies that modulate TFEB activity.[2][6]

Principles of TFEB In Vivo Imaging

The primary strategy for in vivo imaging of TFEB involves genetically encoding a fluorescent protein (e.g., GFP, mCherry, YFP) and fusing it to the TFEB protein. This creates a fluorescent TFEB "reporter" that can be expressed in model organisms such as mice or zebrafish.

Advanced microscopy techniques are then used to visualize the localization and dynamics of the TFEB-fusion protein in real-time.

- **Reporter Constructs:** A common approach is to create a transgenic animal that expresses TFEB fused to a fluorescent protein (e.g., TFEB-GFP). This allows for chronic, stable expression in specific tissues or throughout the organism.
- **Microscopy Techniques:**
 - **Confocal Microscopy:** Offers excellent optical sectioning to reduce out-of-focus light and generate high-resolution images of TFEB localization within cells and tissues.
 - **Two-Photon (Multiphoton) Microscopy:** Ideal for imaging deeper into living tissues with reduced phototoxicity and scattering, making it the gold standard for in vivo imaging in rodent models.
 - **Single-Molecule Imaging (SMI):** Advanced techniques like photoactivated localization microscopy (PALM) and single-particle tracking (SPT) can visualize the behavior of individual TFEB molecules, providing data on their diffusion rates and binding kinetics to DNA.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Quantitative Analysis:** The primary readout in these experiments is the change in the subcellular localization of TFEB. This is typically quantified by measuring the ratio of the fluorescent signal in the nucleus to that in the cytoplasm. An increase in this ratio signifies nuclear translocation and, therefore, TFEB activation.

Quantitative Data on TFEB Nuclear Translocation

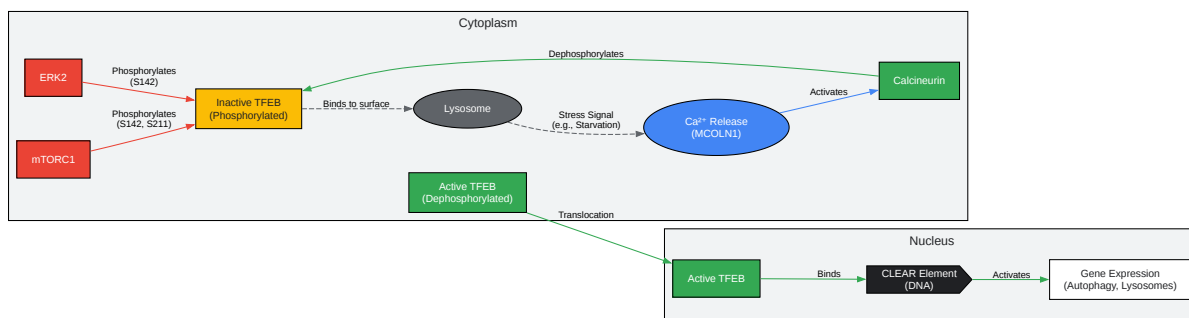
The following table summarizes quantitative data on the nuclear translocation of TFEB in response to hyperosmotic stress, demonstrating how environmental cues alter its subcellular localization. The data is presented as the ratio of nuclear to cytoplasmic fluorescence intensity.

Treatment Condition	Duration	Nuclear/Cytoplasmic Ratio (Mean \pm SE)
Control (Isotonic)	0 h	0.51 \pm 0.04
100 mM Mannitol	0.25 h	0.74 \pm 0.04
0.5 h	0.97 \pm 0.05	
1 h	1.00 \pm 0.06	
2 h	0.91 \pm 0.05	
Control (Isotonic)	0 h	0.57 \pm 0.05
200 mM Mannitol	0.25 h	1.03 \pm 0.06
0.5 h	1.47 \pm 0.10	
1 h	1.67 \pm 0.08	
2 h	1.30 \pm 0.07	

Data adapted from a study on Normal Rat Kidney (NRK-52E) cells subjected to mannitol-induced hyperosmotic stress.[\[14\]](#)

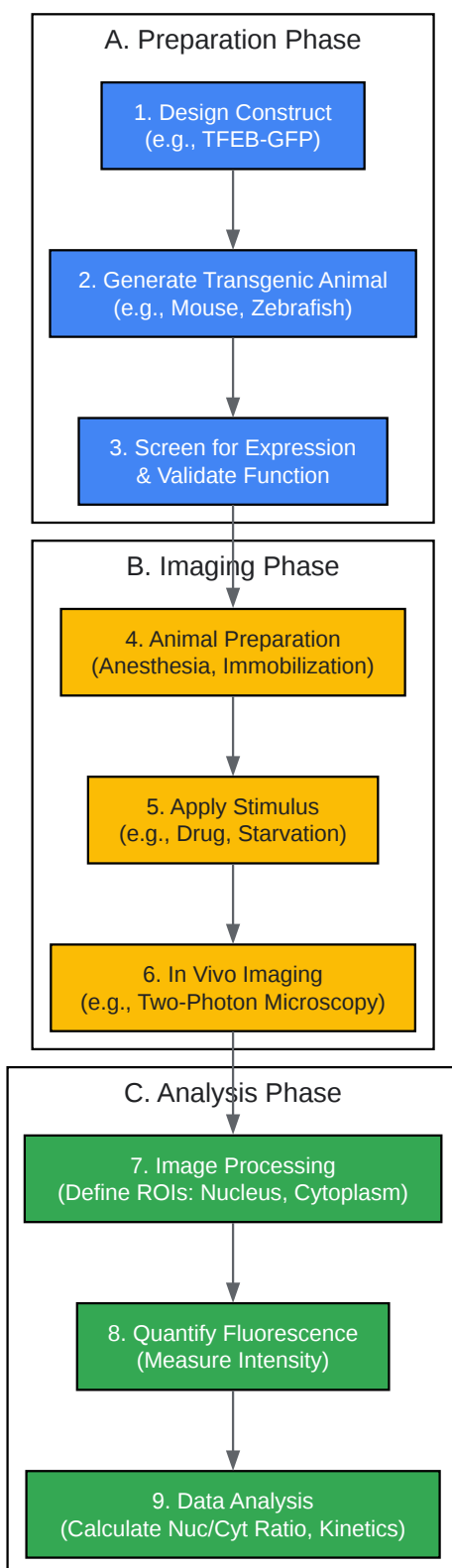
Signaling and Experimental Workflow Diagrams

The regulation of TFEB's cellular location is a complex process involving multiple signaling pathways. The experimental workflow to study these dynamics in vivo requires several detailed steps.



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Caption: TFEB signaling pathway regulating its translocation between the cytoplasm and nucleus.



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Caption: Experimental workflow for in vivo imaging of TFEB localization and dynamics.

Protocols

Protocol 1: Generation of a TFEB-GFP Reporter Mouse Model

This protocol provides a generalized workflow for creating a transgenic mouse line expressing a TFEB-GFP fusion protein for in vivo imaging studies.

1. Materials

- Plasmid vector (e.g., pAAV)
- TFEB and EGFP cDNA sequences
- Tissue-specific or ubiquitous promoter (e.g., CAG, Synapsin)
- Restriction enzymes and DNA ligase
- Cell culture reagents for vector validation
- Reagents for pronuclear injection or viral vector delivery
- Mouse facility for housing and breeding

2. Methods

- Construct Design and Cloning:
 - Obtain or synthesize the full-length cDNA for human or mouse TFEB.
 - Clone the TFEB cDNA into an expression vector.
 - Fuse the EGFP cDNA in-frame to the C-terminus of the TFEB sequence. A flexible linker sequence (e.g., Gly-Gly-Ser) between TFEB and EGFP is recommended to ensure proper folding of both proteins.
 - Place the TFEB-EGFP fusion gene under the control of a suitable promoter. A ubiquitous promoter like CAG is useful for general studies, while a cell-type-specific promoter (e.g.,

Nestin for neural stem cells) can be used for targeted expression.

- Vector Validation in vitro:
 - Transfect a suitable cell line (e.g., HEK293T or HeLa) with the TFEB-EGFP plasmid.
 - After 24-48 hours, verify the expression and correct subcellular localization of the fusion protein using fluorescence microscopy. Confirm that the TFEB-GFP protein is predominantly cytoplasmic under basal conditions and translocates to the nucleus upon stimulation (e.g., with Torin1, an mTOR inhibitor).[8]
 - Confirm the expected molecular weight of the fusion protein via Western blot using antibodies against TFEB and GFP.
- Generation of Transgenic Mice:
 - Pronuclear Injection: Linearize the validated plasmid DNA and inject it into the pronuclei of fertilized mouse oocytes. Implant the injected oocytes into pseudopregnant female mice.
 - Viral Vector Approach (AAV): Package the TFEB-EGFP expression cassette into an adeno-associated virus (AAV) vector. AAVs can be delivered to specific brain regions or systemically in adult animals to achieve targeted gene expression.
- Screening and Founder Line Establishment:
 - Genotype the offspring by PCR using primers specific for the TFEB-EGFP transgene to identify founder mice.
 - Confirm protein expression in tissues from founder animals using fluorescence imaging or Western blot.
 - Establish stable transgenic lines by breeding founder mice with wild-type animals. Characterize the expression pattern and levels in subsequent generations.

Protocol 2: In Vivo Two-Photon Imaging of TFEB Nuclear Translocation in the Mouse Brain

This protocol describes the procedure for imaging TFEB-GFP dynamics in the brain of a live, anesthetized reporter mouse.

1. Materials

- TFEB-GFP transgenic mouse
- Two-photon microscope with a tunable femtosecond laser (e.g., Ti:Sapphire)
- Anesthesia machine with isoflurane
- Stereotaxic frame
- Surgical tools for craniotomy
- Dental cement
- Body temperature control system
- Stimulating agent (e.g., Torin1, starvation protocol)
- Image analysis software (e.g., ImageJ/Fiji, Imaris)

2. Methods

- Surgical Preparation (Cranial Window Implantation):
 - Anesthetize the TFEB-GFP mouse with isoflurane (1.5-2% in O₂).
 - Secure the mouse in a stereotaxic frame and maintain its body temperature at 37°C.
 - Perform a craniotomy (approx. 3 mm diameter) over the brain region of interest (e.g., cortex or hippocampus).
 - Carefully remove the dura mater.
 - Cover the exposed brain with a glass coverslip and seal the edges with dental cement, creating a chronic imaging window.

- Allow the animal to recover for at least one week before imaging.
- In Vivo Imaging Procedure:
 - Anesthetize the mouse with the cranial window and fix its head under the microscope objective.
 - Tune the two-photon laser to the optimal excitation wavelength for GFP (approx. 920 nm).
 - Locate the region of interest and identify cells expressing TFEB-GFP.
 - Acquire a baseline (pre-stimulus) Z-stack of images to establish the basal subcellular localization of TFEB-GFP.
- Stimulation and Time-Lapse Imaging:
 - Administer the stimulus. This could be a systemic injection of a drug (e.g., an mTOR inhibitor) or a physiological challenge like fasting the animal to induce a natural metabolic stress response.
 - Immediately after stimulation, begin acquiring time-lapse images (e.g., one Z-stack every 5-10 minutes) of the same field of view for the desired duration (e.g., 1-4 hours).
- Image Analysis and Quantification:
 - Use image analysis software to perform post-acquisition processing, including motion correction if necessary.
 - For individual cells at each time point, define Regions of Interest (ROIs) for the nucleus and the cytoplasm. The nucleus can often be identified by a lack of signal (if only TFEB-GFP is imaged) or by co-staining with a nuclear dye like Hoechst (for terminal experiments) or a genetically encoded red nuclear marker.
 - Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs.
 - Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio for each cell at each time point.

- Plot the change in the N/C ratio over time to visualize the kinetics of TFEB nuclear translocation in response to the stimulus.

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